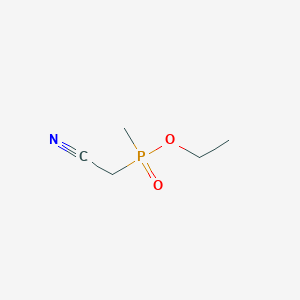

Ethyl (cyanomethyl)methylphosphinate

Description

Ethyl (cyanomethyl)methylphosphinate is an organophosphorus compound characterized by a phosphinate ester backbone with methyl and cyanomethyl substituents. The cyanomethyl group (-CH2CN) introduces electron-withdrawing effects, likely enhancing reactivity compared to simpler alkyl-substituted phosphinates. Such compounds are of interest in organic synthesis and, as suggested by , may have derivatives associated with specialized applications, including nerve agents .

Properties

CAS No. |

118327-71-2 |

|---|---|

Molecular Formula |

C5H10NO2P |

Molecular Weight |

147.11 g/mol |

IUPAC Name |

2-[ethoxy(methyl)phosphoryl]acetonitrile |

InChI |

InChI=1S/C5H10NO2P/c1-3-8-9(2,7)5-4-6/h3,5H2,1-2H3 |

InChI Key |

GUZLXOPGBKIZDI-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl Methylphosphinate (CAS 16391-07-4)

- Molecular Formula : C3H9O2P

- Molecular Weight : 108.08 g/mol

- Key Features: A simple phosphinate ester with methyl and ethyl groups. It serves as a precursor in stereospecific Michaelis-Arbusov reactions, enabling the synthesis of optically active organophosphorus compounds .

- Applications : Used in chemical synthesis and as a model compound for studying stereochemistry .

Ethyl Phenylphosphinate (CAS 2511-09-3)

- Molecular Formula : C8H11O2P

- Molecular Weight : 170.15 g/mol

- Key Features: Contains a phenyl group, imparting aromatic electronic effects. The bulkier phenyl substituent may reduce nucleophilic reactivity compared to methyl or cyanomethyl groups.

- Applications : Utilized in organic synthesis and as a ligand in coordination chemistry .

Ethyl Methyl Methylphosphonate (CAS 18755-36-7)

- Molecular Formula : C4H11O3P

- Molecular Weight : 138.10 g/mol

- Key Features : A phosphonate ester with two methyl groups and an ethoxy group. Phosphonates generally exhibit higher hydrolytic stability than phosphinates due to the P=O bond.

- Applications : Employed as a solvent or intermediate in industrial processes .

VX Variant (Ethyl [2-(diisopropylamino)ethylsulfanyl]methylphosphinate)

- Molecular Formula: C11H26NO2PS

- Molecular Weight : 267.36 g/mol

- Key Features: A nerve agent analog with a sulfur-containing side chain. The cyanomethyl group in Ethyl (cyanomethyl)methylphosphinate could similarly enhance electrophilicity at the phosphorus center, increasing toxicity .

Comparative Data Table

Substituent Effects on Reactivity and Stability

- Cyanomethyl Group: The -CH2CN group in Ethyl (cyanomethyl)methylphosphinate withdraws electron density via the nitrile moiety, increasing the electrophilicity of the phosphorus atom. This enhances susceptibility to nucleophilic attack compared to ethyl or phenyl substituents .

- Methyl vs. Phenyl : Ethyl methylphosphinate exhibits moderate reactivity suitable for stereospecific alkylation, while the phenyl group in Ethyl phenylphosphinate introduces steric bulk, reducing reaction rates .

- Phosphinate vs. Phosphonate : Phosphonates (e.g., Ethyl methyl methylphosphonate) are more hydrolytically stable due to the P=O bond, whereas phosphinates (P-O-R) are more reactive in substitution reactions .

Q & A

Q. What are the established synthetic routes for ethyl methylphosphinate, and what methodological considerations are critical for reproducibility?

Ethyl methylphosphinate (CAS 16391-07-4) is synthesized via hydrogenation and enzymatic resolution. For example, ethyl derivatives of methylphosphinate compounds can be hydrogenated using palladium on activated carbon under atmospheric pressure . Enzymatic methods, such as penicillin-G-amidase-mediated hydrolysis, are employed to resolve enantiomers, requiring precise pH control (e.g., pH 8 maintained with aqueous ammonia) and temperature optimization (e.g., 35°C) . Key considerations include catalyst purity, solvent selection (e.g., ethanol for hydrogenation), and enzyme activity validation.

Q. How can the structural integrity of ethyl methylphosphinate be confirmed using spectroscopic and computational methods?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : To identify phosphorus (³¹P NMR) and proton (¹H NMR) environments.

- Mass Spectrometry (MS) : To verify molecular weight (C₃H₉O₂P, MW 108.08 g/mol) .

- Infrared (IR) Spectroscopy : To detect P=O and P-O-C stretches (~1200 cm⁻¹ and ~1050 cm⁻¹, respectively).

- Computational Modeling : Density Functional Theory (DFT) can predict bond angles and vibrational modes, cross-referenced with experimental data from sources like the NIST Chemistry WebBook .

Q. What safety protocols are recommended for handling ethyl methylphosphinate in laboratory settings?

While direct safety data for ethyl methylphosphinate is limited, analogous phosphinates suggest:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility .

- Storage : Inert atmospheres (e.g., argon) to avoid hydrolysis. Refer to EPA and NIST guidelines for hazard mitigation .

Advanced Research Questions

Q. How can enantiomeric resolution of ethyl methylphosphinate derivatives be optimized using enzymatic methods?

Enzymatic resolution of methylphosphinate derivatives involves:

- Substrate Design : Introducing chiral centers (e.g., 3-phenylacetamido groups) to enable enzyme recognition .

- Enzyme Selection : Penicillin-G-amidase achieves 90% enantiomeric excess (e.e.) under optimized conditions (pH 8, 35°C) .

- Process Monitoring : Track optical rotation (e.g., α!D²² = +15° for L-isomers) and use HPLC for purity validation .

Q. What computational strategies are effective in predicting the reactivity of ethyl methylphosphinate in novel reactions?

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol/water mixtures) to predict hydrolysis rates.

- DFT Calculations : Model transition states for nucleophilic substitution at the phosphorus center .

- Docking Studies : Predict binding affinity with enzymes (e.g., phosphotriesterases) for biodegradation analysis .

Q. How should researchers address contradictions in physicochemical data (e.g., LogP) for ethyl methylphosphinate?

- Experimental Validation : Measure LogP via shake-flask method (e.g., reported LogP = -0.46 for methyl phosphate at 25°C ).

- QSAR Models : Use quantitative structure-activity relationships to extrapolate data from structurally similar compounds (e.g., ethyl methylphosphonite) .

- Database Cross-Referencing : Compare NIST, EPA, and ECHA datasets to identify outliers .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.